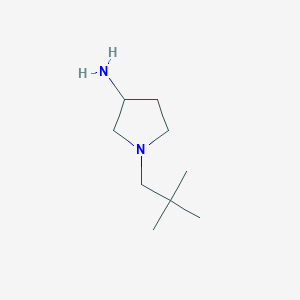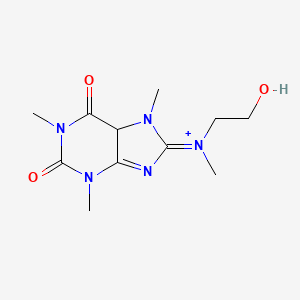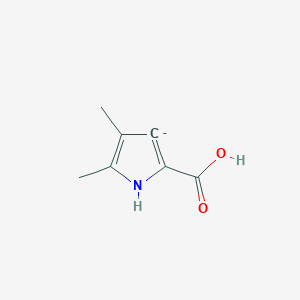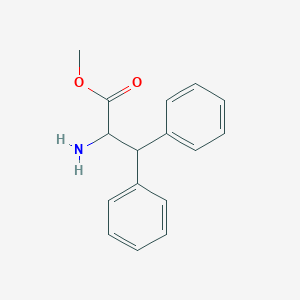
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used in various scientific research applications due to its potential biological activities and chemical reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with cis-4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidines
Wissenschaftliche Forschungsanwendungen
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (4-methylpiperidin-3-yl)carbamate
- Benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride
- Benzyl (4-methylpiperidin-3-yl)carbamate hydrobromide
Uniqueness
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride is unique due to its cis-configuration, which can influence its reactivity and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans-counterparts .
Eigenschaften
Molekularformel |
C14H21ClN2O2 |
|---|---|
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
benzyl N-(4-methylpiperidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-8-15-9-13(11)16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H |
InChI-Schlüssel |
APVGPXWVIVUTOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNCC1NC(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)


![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)


![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)

![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)




